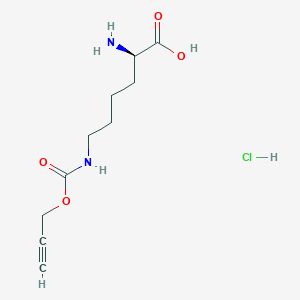

(R)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

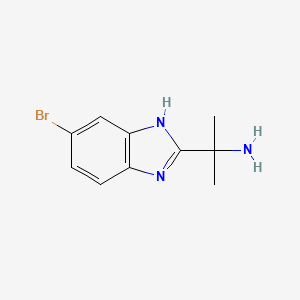

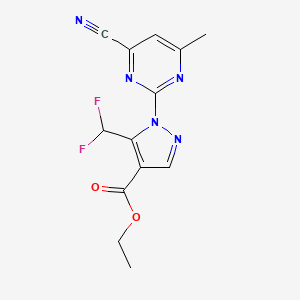

“®-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride” is also known as N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride . It is a clickable amino acid derivative for site-specific incorporation into recombinant proteins or synthesis of chemical probes and tools for biological applications . This non-canonical lysine possesses an alkyne for bioorthogonal reaction with azides .

Molecular Structure Analysis

The empirical formula of this compound is C10H16N2O4 . It is a derivative of lysine, an amino acid, and contains an alkyne functional group .Chemical Reactions Analysis

This compound is used for site-specific incorporation into recombinant proteins or synthesis of chemical probes and tools for biological applications . It possesses an alkyne for bioorthogonal reaction with azides .Physical And Chemical Properties Analysis

The molecular weight of this compound is 228.25 (free base basis) . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the search results.Applications De Recherche Scientifique

Site-Specific Incorporation into Recombinant Proteins

This compound can be used for site-specific incorporation into recombinant proteins . This allows for the precise modification of proteins, which can be useful in a variety of research applications, including the study of protein function and structure.

Synthesis of Chemical Probes

The compound can be used in the synthesis of chemical probes . These probes can be used to investigate biological processes, identify potential drug targets, and study the interaction between molecules.

Tools for Biological Applications

It can be used to create tools for biological applications . This could include the development of new methods for imaging or manipulating biological systems.

Bioorthogonal Reactions with Azides

The compound possesses an alkyne for bioorthogonal reaction with azides . This can be used in ‘click chemistry’, a type of chemical reaction that is widely used in drug discovery and materials science.

Light-Mediated Antibody-Antigen Binding

The compound has been used in the site-specific encoding of photoactivity in antibodies, enabling light-mediated antibody-antigen binding on live cells .

Drug Delivery Systems

The compound has been used in the construction of PEGylated polylysine derived copolymers with reduction-responsive side chains for anticancer drug delivery .

Mécanisme D'action

Target of Action

It is known to be a clickable amino acid derivative for site-specific incorporation into recombinant proteins .

Mode of Action

This compound, also known as N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride, possesses an alkyne for bioorthogonal reaction with azides . This allows it to be used in click chemistry applications, a reliable, handily, and wide applicable methodology that has found applications in a variety of fields such as drug discovery, materials science, and bioconjugation.

Propriétés

IUPAC Name |

(2R)-2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4.ClH/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14;/h1,8H,3-7,11H2,(H,12,15)(H,13,14);1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUXGVUWYHHZTD-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)NCCCCC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC(=O)NCCCC[C@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2993206.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2993207.png)

![2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2993210.png)

![2-[(4-bromophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide](/img/structure/B2993215.png)

![2-[2-(4-fluorophenoxy)ethyl]-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2993216.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpropane-2-sulfonamide](/img/structure/B2993217.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B2993221.png)